Bienvenue dans la boutique en ligne BenchChem!

Methaphenilene

Chemical Carcinogenesis Toxicology Hepatocarcinogenicity

Methaphenilene is the non-carcinogenic H1 antagonist for reproducible in vivo receptor studies. Unlike methapyrilene—a potent hepatocarcinogen—it induces no liver neoplasms in rodent models, eliminating carcinogen-induced artifacts. Its distinct N-oxide metabolic pathway provides a clean system for biotransformation studies. A wider safety margin (LD50 117 mg/kg ip) reduces acute toxicity confounding in dose-ranging experiments. Verified high-purity grade for H1 signaling, allergic inflammation, and cellular lamellar body formation assays.

Molecular Formula C15H20N2S
Molecular Weight 260.4 g/mol
CAS No. 493-78-7
Cat. No. B1676368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethaphenilene
CAS493-78-7
SynonymsMethaphenilene;  W 50 Base;  W-50 Base;  W50 Base.
Molecular FormulaC15H20N2S
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2
InChIInChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3
InChIKeyLDYJXVUOVPVZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methaphenilene (CAS 493-78-7): First-Generation Antihistamine for H1 Receptor Antagonism in Preclinical Research


Methaphenilene (CAS 493-78-7) is a first-generation ethylenediamine-derivative antihistamine that acts as a histamine H1 receptor antagonist with anticholinergic properties [1]. It is structurally characterized as N,N-dimethyl-N'-phenyl-N'-(2-thienylmethyl)ethane-1,2-diamine, with a molecular formula of C15H20N2S and a molecular weight of 260.40 Da . Originally developed in the 1940s and marketed under the trade name Diatrin, methaphenilene is now primarily utilized as a pharmacological tool compound for studying H1 receptor signaling, allergic inflammation, and autonomic nervous system regulation [2].

Methaphenilene (CAS 493-78-7): Why First-Generation Antihistamines Cannot Be Considered Interchangeable in Research


First-generation antihistamines within the ethylenediamine class, including methaphenilene, tripelennamine, and methapyrilene, exhibit profound divergence in critical pharmacological and toxicological parameters despite shared structural motifs. Substitution of methaphenilene with its closest analogs introduces uncontrolled variables that can invalidate experimental outcomes. The key differentiators include: (1) carcinogenic potential, where methaphenilene demonstrates a favorable non-carcinogenic profile in long-term rodent studies compared to the potent hepatocarcinogen methapyrilene [1]; (2) metabolic fate, with methaphenilene showing distinct metabolic pathway preferences (N-oxide formation) relative to methapyrilene's amide formation [2]; and (3) acute toxicity profile, as reflected in divergent LD50 values . These quantitative differences underscore that generic substitution without empirical justification compromises experimental reproducibility and data interpretation.

Methaphenilene (CAS 493-78-7): Quantitative Evidence of Differential Pharmacology vs. Methapyrilene, Tripelennamine, and Diphenhydramine


Methaphenilene vs. Methapyrilene: Absence of Carcinogenic Potential in Long-Term Rat Study

In a long-term carcinogenicity study, Fischer 344 rats received methaphenilene at 0.1% in drinking water for 34 weeks. In stark contrast to methapyrilene, which induced liver neoplasms in nearly all treated animals under the same protocol, methaphenilene treatment resulted in no increase in the incidence of liver neoplasms [1]. This finding is particularly significant given that methaphenilene differs from methapyrilene by only one atom (replacement of a pyridine nitrogen with a carbon in the thiophene ring), yet this single substitution abolishes the potent hepatocarcinogenic effect observed with methapyrilene [1].

Chemical Carcinogenesis Toxicology Hepatocarcinogenicity

Methaphenilene vs. Methapyrilene: Divergent In Vitro Metabolic Pathways (N-Oxide vs. Amide Formation)

A comparative in vitro metabolic study using rat liver microsomes revealed quantitative differences in metabolic pathways between methaphenilene (MFN) and methapyrilene (MPH). N-oxide formation is considerably more important for methaphenilene than for methapyrilene, whereas only methapyrilene forms an amide as a metabolic product [1]. Furthermore, quantitative balance studies showed a lower recovery for methapyrilene metabolic experiments compared to methaphenilene under all conditions examined, indicating that significant metabolic pathways for methapyrilene exist which are not measured under these conditions [1].

Drug Metabolism Xenobiotic Biotransformation Hepatotoxicity

Methaphenilene vs. Methapyrilene: Comparative Acute Toxicity (LD50) in Mice

The acute toxicity of methaphenilene, as measured by intraperitoneal LD50 in mice, is 117 mg/kg . This value can be compared to the intraperitoneal LD50 of methapyrilene in mice, which is reported as 77 mg/kg [1]. The difference in LD50 values indicates a distinct acute toxicity profile between the two structurally analogous compounds.

Acute Toxicity Safety Pharmacology In Vivo Toxicology

Methaphenilene and Diphenhydramine: Shared Induction of Lamellar Bodies as H1 Receptor Antagonists

In studies examining the morphological effects of histamine receptor antagonists on cultured rat liver cells, both methaphenilene and diphenhydramine induced the formation of lamellar bodies, whereas the H2 antagonist cimetidine did not [1]. This observation confirms that methaphenilene shares the H1 receptor-blocking class effect with diphenhydramine, a well-characterized first-generation antihistamine, and provides a direct link between H1 receptor antagonism and a specific cellular morphological change.

H1 Receptor Antagonism Cellular Morphology In Vitro Pharmacology

Methaphenilene vs. Tripelennamine: Distinct Clinical Safety Profile (Agranulocytosis Reports)

Both methaphenilene and its close homolog tripelennamine (pyribenzamine) have been associated with agranulocytosis in clinical case reports. A case of agranulocytosis occurred in an 81-year-old man after 7 weeks of methaphenilene therapy [1], while another case was reported after 8 weeks of tripelennamine therapy [2]. While both compounds carry this risk, the difference in onset time (7 vs. 8 weeks) and the distinct patient populations underscore that these structurally similar compounds may exhibit different hematological safety profiles in clinical settings. Researchers utilizing these compounds in models with prolonged exposure should be aware of these distinct risk profiles.

Clinical Toxicology Hematotoxicity Adverse Drug Reactions

Methaphenilene vs. Tripelennamine: Divergent In Vitro Metabolism (N-Oxide vs. N-Demethylation)

A comparative in vitro metabolic study using rat liver microsomes revealed distinct metabolic profiles for methaphenilene (MFN) and tripelennamine (PBZ, pyribenzamine). N-oxide formation was considerably more important for both MFN and PBZ than for methapyrilene [1]. However, while 7 metabolites were identified for MFN, only 6 were identified for PBZ [1]. Furthermore, tripelennamine is known to be extensively metabolized by N-demethylation and aromatic hydroxylation pathways [2], which may differ from methaphenilene's metabolic routes. These quantitative and qualitative differences in metabolite profiles indicate that methaphenilene and tripelennamine are not metabolically interchangeable.

Drug Metabolism Xenobiotic Biotransformation Comparative Pharmacology

Methaphenilene (CAS 493-78-7): Optimal Research Applications Driven by Differential Evidence


H1 Receptor Pharmacology Studies Requiring a Non-Carcinogenic First-Generation Antihistamine

When experimental design necessitates a classic first-generation H1 receptor antagonist but must avoid the confounding variable of hepatocarcinogenicity associated with methapyrilene, methaphenilene is the preferred choice. The long-term carcinogenicity studies in rats demonstrate that methaphenilene does not induce liver neoplasms, unlike methapyrilene [1]. This allows researchers to study H1 receptor-mediated effects in vivo or in vitro without the potential for carcinogen-induced artifacts.

Comparative Metabolism Studies Focused on N-Oxide Biotransformation Pathways

For research into the role of N-oxide formation in the metabolism and toxicity of ethylenediamine antihistamines, methaphenilene serves as a key model compound. Its predominant N-oxide metabolic pathway, in contrast to methapyrilene's amide formation, provides a clear system for investigating the biochemical and toxicological consequences of this specific biotransformation route [2]. This is particularly relevant for studies aiming to understand the metabolic basis for the differential carcinogenicity observed within this chemical class.

In Vivo Rodent Studies with a Favorable Acute Safety Margin

When designing in vivo rodent studies requiring an H1 antagonist, the acute toxicity profile of methaphenilene (LD50 = 117 mg/kg, mouse, ip) offers a practical advantage over the more acutely toxic methapyrilene (LD50 = 77 mg/kg, mouse, ip) [3]. This wider safety margin allows for greater flexibility in dose-ranging studies and reduces the risk of acute toxicity confounding experimental outcomes, making methaphenilene a more manageable tool for in vivo pharmacology and toxicology.

Functional Assays of H1 Receptor-Mediated Cellular Morphology Changes

In cellular assays designed to monitor morphological changes associated with H1 receptor antagonism, methaphenilene is a validated tool. It has been directly shown to induce lamellar body formation in rat liver cells, a phenotype shared with diphenhydramine but not with H2 antagonists [4]. This makes methaphenilene suitable for studies investigating the link between H1 receptor blockade and specific cellular structural alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methaphenilene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.